molecular formula C16H21NO2 B11853675 2-(Heptan-2-yl)quinoline-3,4-diol

2-(Heptan-2-yl)quinoline-3,4-diol

Cat. No.: B11853675
M. Wt: 259.34 g/mol
InChI Key: SRMNNUQXNIKROG-UHFFFAOYSA-N
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Description

2-(Heptan-2-yl)quinoline-3,4-diol is a chemical compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a double-ring structure consisting of a benzene ring fused to a pyridine ring. This particular compound features a heptan-2-yl group attached to the quinoline ring, along with hydroxyl groups at the 3 and 4 positions. Quinolines are known for their diverse biological activities and are used in various fields, including medicinal chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Heptan-2-yl)quinoline-3,4-diol can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses aniline and a carbonyl compound as starting materials. The reaction proceeds under acidic conditions, often using sulfuric acid as a catalyst. The process involves the formation of a Schiff base intermediate, followed by cyclization and oxidation to yield the quinoline derivative.

Another method involves the use of Grignard reagents, where the heptan-2-yl group is introduced via a Grignard reaction with a suitable quinoline precursor. This method requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. Catalysts and solvents are chosen to optimize reaction efficiency and minimize environmental impact. Green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are increasingly being adopted in industrial settings to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(Heptan-2-yl)quinoline-3,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. Reactions are typically carried out in acidic or basic aqueous solutions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

    Substitution: Electrophilic substitution reactions often use reagents like halogens, sulfonyl chlorides, or nitrating agents in the presence of catalysts such as iron or aluminum chloride.

Major Products Formed

    Oxidation: Quinones and other oxidized quinoline derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives, depending on the reagents used.

Scientific Research Applications

2-(Heptan-2-yl)quinoline-3,4-diol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Heptan-2-yl)quinoline-3,4-diol involves its interaction with various molecular targets. The hydroxyl groups at the 3 and 4 positions allow for hydrogen bonding and other interactions with biological molecules. The heptan-2-yl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The quinoline ring can interact with nucleic acids and proteins, potentially disrupting cellular processes and leading to biological effects such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, lacking the heptan-2-yl and hydroxyl groups.

    2-Methylquinoline: Similar structure but with a methyl group instead of a heptan-2-yl group.

    4-Hydroxyquinoline: Contains a hydroxyl group at the 4 position but lacks the heptan-2-yl group.

Uniqueness

2-(Heptan-2-yl)quinoline-3,4-diol is unique due to the presence of both the heptan-2-yl group and the hydroxyl groups at the 3 and 4 positions. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

IUPAC Name

2-heptan-2-yl-3-hydroxy-1H-quinolin-4-one

InChI

InChI=1S/C16H21NO2/c1-3-4-5-8-11(2)14-16(19)15(18)12-9-6-7-10-13(12)17-14/h6-7,9-11,19H,3-5,8H2,1-2H3,(H,17,18)

InChI Key

SRMNNUQXNIKROG-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)C1=C(C(=O)C2=CC=CC=C2N1)O

Origin of Product

United States

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